molecular formula C17H12N2O2 B7809365 2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one

Cat. No.: B7809365
M. Wt: 276.29 g/mol
InChI Key: GFGMISOSPOPSHN-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is an organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a phenylethenyl group, a pyridinylmethylidene group, and an oxazole ring

Preparation Methods

The synthesis of 2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one can be achieved through several synthetic routes. One common method involves the condensation of 2-phenylethylamine with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired oxazole compound. The reaction conditions typically involve refluxing the mixture in an organic solvent, such as ethanol or toluene, for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazole ring.

    Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures.

Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations

Scientific Research Applications

2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

2-(2-Phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one can be compared with other similar compounds, such as:

    2-(2-Phenylethenyl)-4,5-dihydro-1,3-oxazole: Lacks the pyridinylmethylidene group, resulting in different chemical properties and reactivity.

    4-[(Pyridin-3-yl)methylidene]-4,5-dihydro-1,3-oxazole: Lacks the phenylethenyl group, leading to variations in its biological activity and applications.

    2-Phenylethenyl-1,3-oxazole: A simpler structure with different synthetic routes and reaction conditions.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-phenylethenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGMISOSPOPSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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